ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate
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Overview
Description
ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole rings are known for their diverse biological activities and are often found in various pharmacologically active compounds . This compound is characterized by the presence of a thiazole ring, a fluorobenzyl group, and a dihydropyridine moiety, making it a unique and potentially valuable molecule in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of ethyl 2-(2-aminothiazol-4-yl)acetate with 4-fluorobenzyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like chloroform at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity . The dihydropyridine moiety can participate in redox reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate can be compared with other thiazole derivatives such as:
Ethyl 2-(2-aminothiazol-4-yl)acetate: Lacks the fluorobenzyl and dihydropyridine groups, resulting in different biological activities.
1-[(4-Fluorobenzyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine: Contains a piperazine ring instead of a dihydropyridine moiety, leading to different pharmacological properties.
The unique combination of functional groups in ethyl 2-(2-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-[2-[[1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S/c1-2-28-17(25)10-15-12-29-20(22-15)23-18(26)16-4-3-9-24(19(16)27)11-13-5-7-14(21)8-6-13/h3-9,12H,2,10-11H2,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTSNLFMBGWIKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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